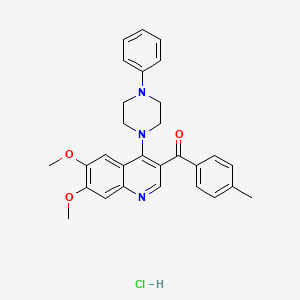

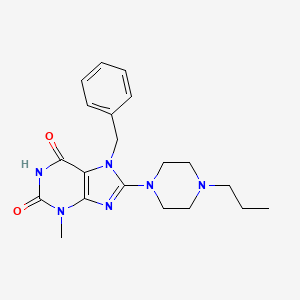

![molecular formula C12H14BrNO3 B2495210 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline CAS No. 1807977-24-7](/img/structure/B2495210.png)

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline. A practical synthesis approach involves starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde, undergoing reductive amination, cyclization, and further modifications to achieve the desired compound (Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N., 1990). Another relevant synthesis involves the formation of tetrahydroisoquinoline derivatives via reductive amination of Schiff's bases, highlighting the versatility of reductive amination in constructing complex isoquinoline frameworks (Zlatoidský, P., & Gabos, B., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various synthetic and analytical techniques. For example, the reaction of cotarnine with indole derivatives leads to the formation of new indolyltetrahydroisoquinoline systems, providing insights into the molecular architecture and reactivity of these compounds (Krasnov, K., & Kartsev, V., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds are highlighted by their interactions with various reagents. For instance, the synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines demonstrate the potential biological activities and chemical transformations applicable to the target compound (Ambros, R., Angerer, S., & Wiegrebe, W., 1988).

Physical Properties Analysis

While specific data on the physical properties of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is not directly available, studies on structurally related compounds can offer insights. The synthesis, crystal structure, and analyses of similar compounds provide valuable information on melting points, solubility, crystallography, and more, which could be inferred for the target compound by analogy (Galdámez, A., Castro-Castillo, V., & Cassels, B., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, can be deduced from studies on similar compounds. For instance, reactions involving cotarnine derivatives with barbituric acid demonstrate the potential reactivity patterns that could be expected from 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline (Krasnov, K., Kartsev, V., & Khrustalev, V., 2002).

科学的研究の応用

Synthesis and Derivatives

The compound has been a focus in synthetic chemistry, particularly in the synthesis of various derivatives. Shirasaka et al. (1990) developed an efficient synthesis process for a related compound, 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, highlighting its importance in organic chemistry (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). Similarly, Krasnov et al. (2002) described reactions involving cotarnine derivatives, which include the synthesis of spiropyrimidinone derivatives, showcasing the compound's relevance in developing new chemical entities (Krasnov, Kartsev, & Khrustalev, 2002).

Pharmaceutical Research

In pharmaceutical research, this compound has shown potential. Aneja et al. (2010) explored the use of a brominated analogue of this compound, demonstrating significant inhibition of hormone-refractory human prostate cancer in vitro and in vivo, suggesting its potential as a cancer therapeutic agent (Aneja, Miyagi, Karna, Ezell, Shukla, Vij Gupta, Yates, Chinni, Zhau, Chung, & Joshi, 2010).

Structural and Interaction Studies

Structural studies have also been a significant area of focus. For instance, Seetharaman and Rajan (1995) elucidated the crystal and molecular structure of noscapine, which includes a 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline moiety, contributing to our understanding of this compound's structural properties (Seetharaman & Rajan, 1995). This research is crucial for understanding how such compounds interact at the molecular level, which is vital for drug design and development.

将来の方向性

The future directions for the study of BMMD and related compounds are promising. Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogs strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .

特性

IUPAC Name |

9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-14-4-3-7-8(5-14)10(15-2)12-11(9(7)13)16-6-17-12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWCCGFFDRZDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C3C(=C2Br)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

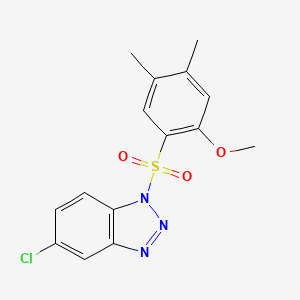

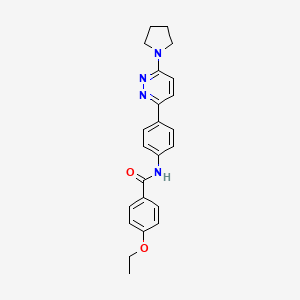

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

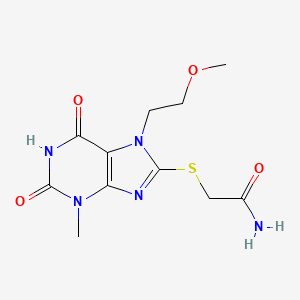

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

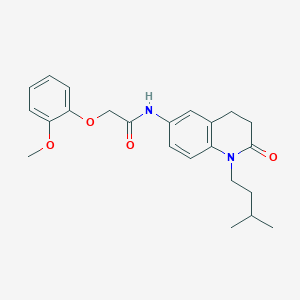

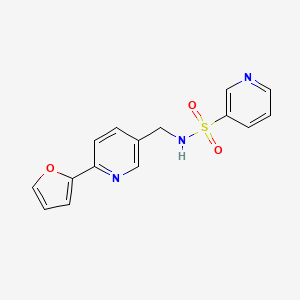

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

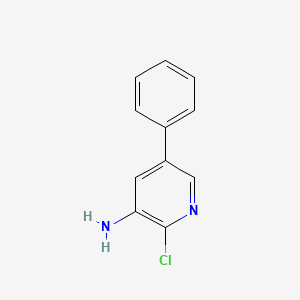

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)